1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
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Description
1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H8Cl2N2O and its molecular weight is 267.11 g/mol. The purity is usually 95%.
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Biological Activity
1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, which includes a dichlorophenyl group and a pyrazinyl moiety, has been studied for its antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C12H8Cl2N2O
- Molecular Weight : 267.11 g/mol
- CAS Number : 88283-35-6
Research indicates that this compound interacts with specific molecular targets, potentially modulating critical biological pathways. Its mechanism of action may involve:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular responses.
- Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes, impacting metabolic pathways.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance:
- In vitro Studies : Evaluations have shown that the compound can inhibit the growth of bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies:
- Cell Line Studies : The compound has been tested on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | HeLa | 10 | Significant inhibition |
Study B | MCF-7 | 5 | Induced apoptosis |
Study C | A549 | 15 | Growth inhibition |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Research indicates that modifications to the pyrazinyl or dichlorophenyl groups can significantly affect its potency and selectivity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one | Structure | Different halogen substituent affecting activity |
2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one | Structure | Enhanced solubility and bioavailability |
5-(3,5-Difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amine | Structure | Different electronic properties |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Activity :
- A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 10 µM.
- Case Study on Anticancer Activity :
- Research involving MCF-7 breast cancer cells indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 5 µM), demonstrating its potential as a chemotherapeutic agent.
Properties
CAS No. |
88283-35-6 |
---|---|
Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(5-11(10)14)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2 |
InChI Key |
FRGAQULCKRRZTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC2=NC=CN=C2)Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.